molecular formula C14H10ClNO3S B14578592 2-Chloro-7-(methoxymethoxy)-3H-phenothiazin-3-one CAS No. 61588-44-1

2-Chloro-7-(methoxymethoxy)-3H-phenothiazin-3-one

Cat. No.: B14578592
CAS No.: 61588-44-1
M. Wt: 307.8 g/mol
InChI Key: VOGUDGNLPWXUDO-UHFFFAOYSA-N
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Description

2-Chloro-7-(methoxymethoxy)-3H-phenothiazin-3-one is a chemical compound belonging to the phenothiazine class. Phenothiazines are known for their diverse applications, particularly in the pharmaceutical industry. This compound is characterized by the presence of a chlorine atom at the 2-position and a methoxymethoxy group at the 7-position on the phenothiazine core.

Preparation Methods

Synthetic Routes and Reaction Conditions

The reaction conditions often require the use of chlorinating agents such as thionyl chloride or phosphorus oxychloride, and the reactions are usually carried out under reflux conditions .

Industrial Production Methods

Industrial production of this compound may involve multi-step synthesis processes, including the initial formation of the phenothiazine core, followed by chlorination and subsequent functionalization with the methoxymethoxy group. The scalability of these methods ensures the availability of the compound for various applications .

Chemical Reactions Analysis

Types of Reactions

2-Chloro-7-(methoxymethoxy)-3H-phenothiazin-3-one undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Chloro-7-(methoxymethoxy)-3H-phenothiazin-3-one has a wide range of scientific research applications, including:

    Chemistry: Used as a precursor for the synthesis of more complex phenothiazine derivatives.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in the development of new therapeutic agents, particularly in the treatment of neurological disorders.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-Chloro-7-(methoxymethoxy)-3H-phenothiazin-3-one involves its interaction with various molecular targets. The compound can intercalate into DNA, disrupting the replication process and leading to cell death. Additionally, it can inhibit certain enzymes involved in cellular metabolism, further contributing to its biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Chloro-7-(methoxymethoxy)-3H-phenothiazin-3-one is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. These unique features make it a valuable compound for various applications in scientific research and industry .

Properties

CAS No.

61588-44-1

Molecular Formula

C14H10ClNO3S

Molecular Weight

307.8 g/mol

IUPAC Name

2-chloro-7-(methoxymethoxy)phenothiazin-3-one

InChI

InChI=1S/C14H10ClNO3S/c1-18-7-19-8-2-3-10-13(4-8)20-14-6-12(17)9(15)5-11(14)16-10/h2-6H,7H2,1H3

InChI Key

VOGUDGNLPWXUDO-UHFFFAOYSA-N

Canonical SMILES

COCOC1=CC2=C(C=C1)N=C3C=C(C(=O)C=C3S2)Cl

Origin of Product

United States

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